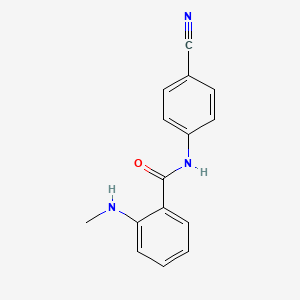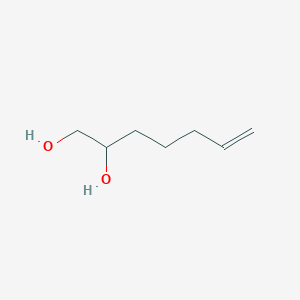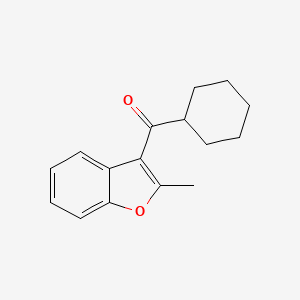![molecular formula C5H7NO B12536502 Formamide, N-[(1S)-1-methyl-2-propynyl]- CAS No. 820965-63-7](/img/structure/B12536502.png)
Formamide, N-[(1S)-1-methyl-2-propynyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formamide, N-[(1S)-1-methyl-2-propynyl]- is a chemical compound that belongs to the class of organic compounds known as formamides. Formamides are derived from formic acid and are characterized by the presence of a formyl group attached to an amine. This particular compound is notable for its unique structural features, which include a propynyl group attached to the nitrogen atom. This structural configuration imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of Formamide, N-[(1S)-1-methyl-2-propynyl]- can be achieved through several synthetic routes. One common method involves the reaction of formic acid with an appropriate amine under controlled conditions. The reaction typically requires the use of a catalyst to facilitate the formation of the formamide bond. Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. For example, the use of sulfonated rice husk ash as a catalyst has been reported to promote the efficient synthesis of formamide derivatives .
Analyse Chemischer Reaktionen
Formamide, N-[(1S)-1-methyl-2-propynyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions, where the propynyl group can be replaced by other functional groups. Major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield corresponding carboxylic acids, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
Formamide, N-[(1S)-1-methyl-2-propynyl]- has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it has been explored for its potential as a nitrogen source in biotechnological production processes. The compound’s ability to support growth and production in non-sterile conditions makes it an attractive candidate for sustainable industrial practices . Additionally, its unique structural features make it a valuable tool in medicinal chemistry for the development of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of Formamide, N-[(1S)-1-methyl-2-propynyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its ability to form stable complexes with metal ions also plays a role in its biological activity. For example, the compound has been shown to interact with enzymes involved in metabolic pathways, thereby influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Formamide, N-[(1S)-1-methyl-2-propynyl]- can be compared with other similar compounds such as dimethylformamide and N-methylformamide. While all these compounds belong to the formamide class, they differ in their structural features and chemical properties. Dimethylformamide, for instance, has two methyl groups attached to the nitrogen atom, whereas N-methylformamide has only one. These differences result in variations in their reactivity and applications. Formamide, N-[(1S)-1-methyl-2-propynyl]- is unique due to the presence of the propynyl group, which imparts distinct chemical properties and makes it suitable for specific applications .
Conclusion
Formamide, N-[(1S)-1-methyl-2-propynyl]- is a versatile compound with a wide range of applications in scientific research and industry Its unique structural features and chemical properties make it a valuable tool in various fields, including chemistry, biology, and medicine
Eigenschaften
CAS-Nummer |
820965-63-7 |
|---|---|
Molekularformel |
C5H7NO |
Molekulargewicht |
97.12 g/mol |
IUPAC-Name |
N-[(2S)-but-3-yn-2-yl]formamide |
InChI |
InChI=1S/C5H7NO/c1-3-5(2)6-4-7/h1,4-5H,2H3,(H,6,7)/t5-/m0/s1 |
InChI-Schlüssel |
RBBGCLGCLSEGBM-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](C#C)NC=O |
Kanonische SMILES |
CC(C#C)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Benzo[d]oxazol-2-yl)-4-iodophenol](/img/structure/B12536419.png)
![Benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12536422.png)
![N-{4-[(2-Ethylhexyl)oxy]benzene-1-sulfonyl}-2-methylprop-2-enamide](/img/structure/B12536423.png)

![1-[(1S)-1-Phenylethyl]-5-{3-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole](/img/structure/B12536435.png)

![6-[2-tert-butyl-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12536448.png)
![1-Pyrrolidinecarboxylic acid, 3-(5-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester](/img/structure/B12536456.png)

![4-cyano-N-[(2R)-2-piperazin-1-ylpropyl]-N-pyridin-2-ylbenzamide](/img/structure/B12536464.png)



![Thiophene, 2,5-bis[(3-bromo-2-thienyl)methyl]-](/img/structure/B12536506.png)
